Methyl Morpholinoacetate

Description

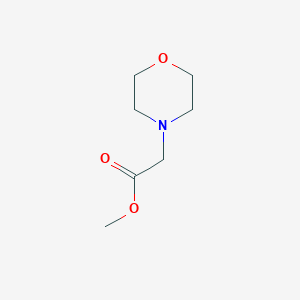

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-morpholin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)6-8-2-4-11-5-3-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMOFXOWXXOMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361465 | |

| Record name | Methyl Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35855-10-8 | |

| Record name | Methyl Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl Morpholinoacetate: A Physicochemical Deep Dive for the Modern Researcher

Foreword: Beyond the Catalog Entry

To the researchers, scientists, and pioneers in drug development, this document serves as more than a mere summary of catalog data for Methyl Morpholinoacetate (CAS No. 35855-10-8). It is an in-depth technical guide crafted from a synthesis of available data, predictive insights, and established chemical principles. In the fast-paced world of discovery, understanding the fundamental physicochemical properties of a building block is not just academic—it is the bedrock of rational design, reaction optimization, and, ultimately, success in the laboratory. This guide is structured to provide not just the "what," but the "why" and "how," empowering you to leverage the full potential of this versatile morpholine derivative.

Core Identity and Molecular Architecture

This compound, also known as Methyl 2-morpholin-4-ylacetate, is a bifunctional molecule incorporating a tertiary amine within a morpholine ring and a methyl ester functionality.[1][2] This unique combination imparts a specific set of properties that make it a valuable intermediate in organic synthesis.

The morpholine ring is a privileged scaffold in medicinal chemistry, often selected for its favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. The methyl ester group, on the other hand, provides a reactive handle for a variety of chemical transformations, most notably amide bond formation.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties: A Comprehensive Table

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some data is experimentally derived, other values are based on computational predictions and should be treated as such.

| Property | Value | Source/Comment |

| CAS Number | 35855-10-8 | [1][2] |

| Molecular Formula | C₇H₁₃NO₃ | [1][2] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| Appearance | Clear, colorless to yellow liquid | [2] |

| Boiling Point | 77 °C @ 2 Torr | [2] |

| Density | 1.089 ± 0.06 g/cm³ | (Predicted)[2] |

| Refractive Index | 1.4575 - 1.4595 | [2] |

| pKa | 4.89 ± 0.10 | (Predicted) This value likely corresponds to the protonated morpholine nitrogen, indicating it is a weak base.[2] |

| LogP | Not experimentally determined. | The combination of the polar morpholine ring and the ester group suggests a relatively low LogP, indicating moderate hydrophilicity.[3] |

| Solubility | Not experimentally determined. | Expected to be soluble in polar organic solvents like methanol, ethanol, and dichloromethane. Moderate solubility in water is anticipated. |

| Melting Point | Not applicable (liquid at room temperature). |

Spectroscopic Signature: Elucidating the Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments.

-

Morpholine Protons: The eight protons on the morpholine ring will likely appear as two multiplets in the 2.5-3.8 ppm region. The protons adjacent to the nitrogen will be downfield from those adjacent to the oxygen.

-

Methylene Protons (acetate): A singlet corresponding to the two protons of the CH₂ group between the nitrogen and the carbonyl will likely appear around 3.2 ppm.

-

Methyl Protons (ester): A sharp singlet for the three methyl protons of the ester group is expected around 3.7 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, expected in the range of 170-175 ppm.[4]

-

Morpholine Carbons: The four carbons of the morpholine ring should appear in the 50-70 ppm range.

-

Methylene Carbon (acetate): The CH₂ carbon adjacent to the nitrogen is expected around 55-60 ppm.

-

Methyl Carbon (ester): The methyl carbon of the ester will likely be observed around 52 ppm.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹.[5][6] This is often the most prominent peak in the spectrum.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will likely be present in the 1180-1250 cm⁻¹ region.[7]

-

C-H Stretch: Aliphatic C-H stretching vibrations will be visible in the 2800-3000 cm⁻¹ range.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M+): The molecular ion peak should be observed at an m/z of 159.

-

Fragmentation Pattern: A characteristic fragmentation would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z 128. Another prominent fragmentation pathway would be the cleavage of the bond between the morpholine ring and the acetate side chain, leading to a fragment corresponding to the morpholino-methyl cation at m/z 100.[8][9][10][11]

Synthesis and Reactivity: A Chemist's Perspective

Plausible Synthetic Route

A common and straightforward method for the synthesis of this compound involves the N-alkylation of morpholine with a suitable two-carbon electrophile.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Illustrative):

-

To a solution of morpholine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile, add methyl chloroacetate (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Key Reactivity

-

Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield morpholinoacetic acid.

-

Amide Formation: This is a key reaction for its application in drug discovery. The ester can react with primary or secondary amines, often with heating or in the presence of a catalyst, to form the corresponding amides.

-

N-Protonation: The lone pair of electrons on the morpholine nitrogen makes it basic and readily protonated by acids to form the corresponding ammonium salt.

Applications in Drug Discovery and Development

The "methyl effect" is a well-documented strategy in medicinal chemistry where the introduction of a methyl group can favorably modulate a molecule's physicochemical and pharmacokinetic properties.[12][13] this compound serves as a valuable reagent in this context.

-

Scaffold Decoration: It can be used to introduce the morpholino-acetate moiety onto a lead compound, which can enhance solubility and metabolic stability.

-

Linker Chemistry: The molecule can act as a linker to connect two different pharmacophores.

-

Fragment-Based Drug Discovery: As a fragment, it presents a desirable combination of a privileged scaffold and a reactive handle.

The morpholine group itself is a common feature in many marketed drugs, valued for its ability to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety, Handling, and Storage

A thorough understanding of the safety profile of any chemical is paramount.

-

Hazards: this compound is classified as a corrosive material.[14][15] It can cause severe skin burns and eye damage.[15] Inhalation of vapors or mists should be avoided.

-

Handling: Always handle in a well-ventilated area, preferably in a fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14][15]

-

Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous waste.[14]

Analytical Methodologies

For purity assessment and reaction monitoring, standard analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is suitable.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol would be a good starting point.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) should be effective, given the presence of the carbonyl group.

Gas Chromatography (GC):

-

Column: A polar capillary column would be appropriate.

-

Detection: Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used.

Conclusion: A Versatile Tool for the Innovator

This compound represents more than just its chemical formula. It is a versatile building block that offers a confluence of desirable properties for the modern researcher, particularly in the realm of drug discovery. Its morpholine scaffold provides a foundation for favorable pharmacokinetics, while the reactive ester handle opens the door to a multitude of synthetic transformations. By understanding its physicochemical properties, spectroscopic signatures, and reactivity, scientists can harness its full potential to build the next generation of innovative molecules.

References

-

Supporting Information for a relevant journal article. (n.d.). Retrieved from [Link]

-

Fisher Scientific. (2024, February 5). SAFETY DATA SHEET: Methyl 4-morpholineacetate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 2-morpholin-4-yl-2-sulfanylideneacetate. Retrieved from [Link]

-

Safety Data Sheet acc. to OSHA HCS. (2019, March 25). Trade name: Methyl Acetate. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

-

ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032617). Retrieved from [Link]

-

NIST. (n.d.). 1-Methyl-2-morpholin-4-ylethyl acetate. Retrieved from [Link]

-

PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Retrieved from [Link]

-

NIST. (n.d.). Morpholine, 4-methyl-. Retrieved from [Link]

-

MDPI. (n.d.). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Retrieved from [Link]

-

PubChem. (n.d.). (2-Methyl-2-morpholin-4-ylpropyl) acetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl morpholine-4-acetate hydrochloride. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 4-(furan-2-yl-morpholin-4-ylmethyl)morpholine. Retrieved from [Link]

-

NIH. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

-

NIH. (n.d.). Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

NIH. (n.d.). Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds Using Multi-Parameter QSRR Models Based on IS-RPLC Retention Behavior in a Wide pH Range. Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

NIST. (2009, October 15). Octanol-Water Partition Coefficients of Simple Organic Compounds. Retrieved from [Link]

-

PMC. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl methanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the octanol/water partition coefficients calculated by ClogP((R)), ACDlogP and KowWin((R)) to experimentally determined values. Retrieved from [Link]

-

ResearchGate. (n.d.). The reactions with methyl trifluoroacetate. Retrieved from [Link]

-

NIST. (n.d.). 4-Morpholinepropanoic acid, methyl ester. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl ethanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction with methyl azidoacetate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved from [Link]

-

EPA. (n.d.). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

MDPI. (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]

-

PubMed. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Retrieved from [Link]

-

PMC. (2025). Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl Trifluoroacetate as a Methylation Reagent for N−H, O−H, and S−H Functionalities under Mild Conditions. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. METHYL N-MORPHOLINOACETATE CAS#: 35855-10-8 [amp.chemicalbook.com]

- 3. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 4. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. scienceready.com.au [scienceready.com.au]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uni-saarland.de [uni-saarland.de]

- 12. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to Methyl Morpholinoacetate (CAS 35855-10-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(morpholin-4-yl)acetate, commonly known as Methyl Morpholinoacetate, is a heterocyclic organic compound featuring a morpholine ring N-substituted with a methyl acetate group. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and significance as a versatile building block in modern drug discovery and development.

Chemical Properties and Identification

This compound is a specialty chemical primarily utilized in proteomics research and as an intermediate in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 35855-10-8 | [1] |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Alternate Names | Methyl 2-morpholin-4-ylacetate | [1] |

| Appearance | Clear, colorless to yellow liquid | [2] |

| Boiling Point | 77 °C at 2 Torr | [2] |

| Density (Predicted) | 1.089 ± 0.06 g/cm³ | [2] |

| Refractive Index | 1.4575 - 1.4595 | [2] |

| pKa (Predicted) | 4.89 ± 0.10 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of morpholine with a methyl haloacetate, most commonly methyl chloroacetate. This reaction is a classic example of a nucleophilic substitution.

Reaction Scheme

Sources

Spectroscopic Analysis of Methyl Morpholinoacetate: A Technical Guide

Introduction

Methyl Morpholinoacetate (CAS: 35855-10-8), also known as Methyl 2-(morpholin-4-yl)acetate, is a valuable building block in organic synthesis, finding applications in the development of more complex molecules for pharmaceutical and materials science research. Its structure combines a reactive ester functional group with a versatile morpholine moiety. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Overview

This compound possesses a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol . The structure features a central nitrogen atom, part of a morpholine ring, which is N-alkylated with a methyl acetate group. This arrangement dictates the distinct chemical environments of the constituent atoms, which are elucidated by the spectroscopic techniques discussed below.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit five distinct signals.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.72 | Triplet | 4H | O(CH₂)₂N (C3, C5) |

| ~ 3.68 | Singlet | 3H | O-CH₃ |

| ~ 3.20 | Singlet | 2H | N-CH₂-C=O |

| ~ 2.55 | Triplet | 4H | N(CH₂)₂ (C2, C6) |

Causality and Field Insights:

The interpretation of this predicted data is strongly supported by experimental spectra of the ethyl analog, Ethyl 2-Morpholinoacetate[1][3].

-

Morpholine Ring Protons: The morpholine ring gives rise to two signals. The four protons on carbons adjacent to the oxygen atom (C3, C5) are deshielded by its electronegativity and are predicted to appear as a triplet around 3.72 ppm . The four protons on carbons adjacent to the nitrogen (C2, C6) are slightly more shielded and appear as a triplet around 2.55 ppm . The triplet multiplicity arises from coupling to the adjacent CH₂ group. This classic AA'BB' system for a morpholine ring is a key identifying feature.

-

Methylene Bridge: The two protons of the methylene group between the nitrogen and the carbonyl (C7) are in a unique environment. They are adjacent to an electron-withdrawing carbonyl group and the nitrogen atom. With no adjacent protons to couple with, their signal is a sharp singlet , predicted at ~3.20 ppm .

-

Methyl Ester Protons: The three protons of the methyl ester group (C11) are attached to an oxygen atom, which deshields them. This results in a characteristic singlet (no adjacent protons) downfield in the aliphatic region, predicted at ~3.68 ppm . In the experimental spectrum of the ethyl analog, this signal is replaced by a quartet (~4.2 ppm) and a triplet (~1.2 ppm), a predictable variation that confirms the assignment of the rest of the molecule's framework[1].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct signals are predicted.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 171.0 | C=O |

| ~ 66.8 | O(CH₂)₂N |

| ~ 58.5 | N-CH₂-C=O |

| ~ 53.5 | N(CH₂)₂ |

| ~ 51.5 | O-CH₃ |

Causality and Field Insights:

-

Carbonyl Carbon: The ester carbonyl carbon (C8) is the most deshielded carbon due to the double bond to one oxygen and a single bond to another, placing its resonance far downfield at ~171.0 ppm .

-

Morpholine Ring Carbons: As with the protons, the carbons of the morpholine ring are differentiated by their heteroatom neighbor. The carbons adjacent to oxygen (C3, C5) are more deshielded, appearing at ~66.8 ppm , while the carbons adjacent to the nitrogen (C2, C6) appear further upfield at ~53.5 ppm [2].

-

Methylene and Methyl Carbons: The methylene bridge carbon (C7) is predicted at ~58.5 ppm , influenced by both the nitrogen and the carbonyl group. The methyl ester carbon (C11) is found in the typical upfield region for such groups, at approximately ~51.5 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~ 2960 - 2850 | Medium | C-H stretch | Alkane (CH₂, CH₃) |

| ~ 1745 | Strong | C=O stretch | Ester |

| ~ 1250 - 1100 | Strong | C-O stretch | Ester & Ether |

| ~ 1115 | Strong | C-N stretch | Tertiary Amine |

Causality and Field Insights:

The most diagnostic peaks are those of the ester functional group.

-

C=O Stretch: A strong, sharp absorption peak around 1745 cm⁻¹ is the hallmark of a saturated ester carbonyl stretch. Its high intensity is due to the large change in dipole moment during the vibration. Experimental data for Ethyl 2-Morpholinoacetate shows this strong band, confirming its presence and environment[1].

-

C-O Stretch: Esters exhibit strong C-O stretching bands. The region between 1250-1100 cm⁻¹ will contain significant absorptions from both the ester C-O and the morpholine ether C-O-C stretches.

-

C-H Stretch: The peaks just below 3000 cm⁻¹ (2960-2850 cm⁻¹) are characteristic of sp³ C-H stretching from the various methylene and methyl groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For a standard technique like Electron Ionization (EI), the molecular ion and characteristic fragments are expected.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass/charge) | Interpretation |

| 159 | [M]⁺, Molecular Ion |

| 100 | [M - COOCH₃]⁺, loss of the carbomethoxy group |

| 86 | [CH₂=N(CH₂CH₂)₂O]⁺, Morpholinomethyl cation |

| 59 | [COOCH₃]⁺, Carbomethoxy cation |

Causality and Field Insights:

-

Molecular Ion: The parent peak, or molecular ion [M]⁺, is expected at m/z 159 , corresponding to the molecular weight of the compound.

-

Key Fragmentation: The most characteristic fragmentation pathway for N-alkylated morpholines is alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom.

-

Cleavage of the C-C bond between the methylene bridge and the carbonyl group would result in the highly stable morpholinomethyl cation at m/z 100 ([M - 59]).

-

Alternatively, cleavage of the N-C bond of the methylene bridge would result in a fragment at m/z 86 . This fragment is often a dominant peak in the mass spectra of such compounds.

-

The observation of a fragment at m/z 59 would correspond to the carbomethoxy portion of the molecule.

-

Experimental Protocols

Acquiring high-quality spectroscopic data requires standardized procedures. The following outlines general protocols for the characterization of a liquid sample like this compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic sample analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters for ¹H include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C, a 45-degree pulse and a longer relaxation delay (2-5 seconds) are typical.

-

Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS. For ¹H NMR, integrate the signals.

IR Spectroscopy Protocol

-

Method: For a liquid sample, the Attenuated Total Reflectance (ATR) or neat liquid film method is preferred.

-

ATR-FTIR: Place a single drop of this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Neat Film: Alternatively, place a drop of the liquid between two salt plates (NaCl or KBr) to create a thin film.

-

Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Processing: A background spectrum of the clean ATR crystal or empty salt plates should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is suitable for this polar molecule to observe the protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used to induce more fragmentation and provide structural information.

-

Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300) in positive ion mode.

-

Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic profile of this compound is highly characteristic and can be confidently predicted and interpreted. The combination of NMR, IR, and MS provides a complete picture of its molecular structure. The morpholine ring gives rise to distinct AA'BB' signals in the ¹H NMR spectrum, while the methyl acetate moiety is easily identified by its sharp singlets in both ¹H and ¹³C NMR and its strong carbonyl stretch in the IR spectrum. Mass spectrometry confirms the molecular weight and shows predictable fragmentation patterns dominated by alpha-cleavage. This comprehensive dataset serves as a reliable reference for any researcher utilizing this compound in their work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76709, Ethyl 2-Morpholinoacetate. Retrieved from [Link].

Sources

Foreword: Understanding the Solubility Paradigm of a Multifunctional Molecule

An In-depth Technical Guide to the Solubility of Methyl Morpholinoacetate in Organic Solvents

In the realm of drug development, advanced materials science, and specialized chemical synthesis, the behavior of a molecule in various solvent environments is a cornerstone of its practical application. This compound (CAS No: 35855-10-8), a molecule incorporating a tertiary amine within a morpholine ring and a methyl ester functionality, presents a unique and compelling case study in solubility. Its utility, particularly noted in resist formulations for microlithography, underscores the necessity of a comprehensive understanding of its solubility characteristics.[1][2]

This guide eschews a simple catalog of solubility data. Instead, it aims to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of why this compound behaves as it does in different organic solvents. By grounding our discussion in the principles of molecular structure and intermolecular forces, we will build a predictive framework for its solubility. This document is structured to be a practical and insightful resource, moving from theoretical considerations to actionable experimental protocols.

Molecular Architecture and its Implications for Solubility

To understand the solubility of this compound, we must first dissect its molecular structure. The molecule, with the formula C₇H₁₃NO₃, possesses distinct regions that dictate its interaction with solvent molecules.[3]

-

The Morpholine Ring: This heterocyclic moiety contains both an ether linkage (-O-) and a tertiary amine (-N-). The oxygen and nitrogen atoms are sites of electronegativity, capable of acting as hydrogen bond acceptors.[4] The nitrogen atom also imparts a degree of basicity to the molecule.[4][5]

-

The Methyl Ester Group (-COOCH₃): This functional group is polar. The carbonyl oxygen is a strong hydrogen bond acceptor, while the ester linkage itself contributes to the molecule's overall polarity.

-

Aliphatic Carbon Backbone: The ethyl and methyl groups provide non-polar character, contributing to van der Waals interactions.

This combination of polar, hydrogen-bond accepting, and non-polar regions means that this compound is not strictly "polar" or "non-polar." It is an amphiphilic molecule whose solubility is a nuanced interplay of these competing characteristics. The general principle of "like dissolves like" is our starting point for prediction.

A Predictive Framework for Solubility in Organic Solvents

Based on the molecular structure, we can predict the solubility of this compound across a spectrum of common organic solvents.

High Expected Solubility: Polar Aprotic Solvents

This class of solvents, which includes Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) , is predicted to be highly effective at dissolving this compound.

-

Causality: These solvents possess significant dipole moments but lack acidic protons. The dissolution mechanism is driven by strong dipole-dipole interactions between the solvent and the polar ester and morpholine functionalities. The ability of these solvents to accept hydrogen bonds is not a primary factor, but their polarity is sufficient to overcome the solute-solute interactions of this compound.

Good to Moderate Expected Solubility: Polar Protic Solvents

Solvents such as Methanol, Ethanol, Isopropanol, and Ethyl Acetate are expected to be good solvents.

-

Causality: These solvents can engage in hydrogen bonding. While this compound cannot donate a hydrogen bond, its multiple acceptor sites (two oxygen atoms in the morpholine and ester groups, and the nitrogen atom) will interact favorably with the hydroxyl groups of alcohols.[6] For ethyl acetate, while technically aprotic, its ester group allows for strong dipole-dipole interactions. Its use in resist formulations further suggests solubility.[1]

Moderate to Low Expected Solubility: Solvents of Intermediate Polarity

This category includes solvents like Dichloromethane (DCM) and Chloroform .

-

Causality: These solvents have moderate dipole moments and can effectively solvate the less polar parts of the molecule. While they are not strong hydrogen bond donors or acceptors, their overall polarity is sufficient to induce dipole-dipole interactions, leading to at least partial solubility.

Low to Negligible Expected Solubility: Non-Polar Solvents

Non-polar solvents such as Hexane, Cyclohexane, Toluene, and Diethyl Ether are predicted to be poor solvents for this compound.

-

Causality: The dominant intermolecular forces in these solvents are weak London dispersion forces. These forces are insufficient to disrupt the stronger dipole-dipole interactions between this compound molecules. The significant polarity of the solute prevents it from being effectively solvated by a non-polar medium.

Evidence from Industrial Applications

Several patents related to photoresist compositions explicitly list solvents in which formulations containing this compound are prepared.[1][2] This provides strong indirect evidence of its solubility in:

-

Diethylene glycol dimethyl ether

-

1-ethoxy-2-propanol

-

Ethyl lactate

-

Propylene glycol monomethyl ether acetate (PGMEA)

These are generally polar solvents with ether, ester, and/or hydroxyl functionalities, aligning perfectly with our predictive framework.

Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Dipole-Dipole Interactions |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate | Hydrogen Bonding (Acceptor) |

| Intermediate Polarity | Dichloromethane, Chloroform | Moderate to Low | Dipole-Dipole Interactions |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Negligible | London Dispersion Forces |

| Resist Solvents | PGMEA, Ethyl Lactate | High (Inferred) | Dipole-Dipole & H-Bonding |

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic approach to solubility determination is required. The following protocol is designed to be a self-validating system for generating reliable and reproducible solubility data.

Objective

To quantitatively determine the solubility of this compound in a selected range of organic solvents at ambient temperature (e.g., 25°C).

Materials and Equipment

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV for HPLC if chromophore is present or ELSD/CAD otherwise).

Workflow Diagram

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology

-

Preparation of Solvent Vials: For each solvent to be tested, prepare a series of 5-10 clean, dry vials. Using an analytical balance, add a precise amount of the solvent to each vial (e.g., 2.000 g). Record the mass.

-

Incremental Addition of Solute:

-

Add a small, precisely weighed amount of this compound to the first vial (e.g., 10 mg).

-

To the subsequent vials, add incrementally larger amounts (e.g., 20 mg, 50 mg, 100 mg, 200 mg, etc.). This bracketing method helps to quickly identify the saturation point.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker/bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient time (a minimum of 24 hours is recommended to ensure equilibrium is reached). Agitation ensures homogeneity.

-

-

Visual Inspection and Identification of Saturated Solution:

-

After equilibration, carefully inspect each vial.

-

Identify the vial with the highest amount of added solute that shows complete dissolution (no visible solid particles).

-

The next vial in the series (with a higher amount of solute) should show undissolved solid. This confirms that the previous vial represents a solution at or near saturation.

-

-

Quantitative Analysis (Self-Validation Step):

-

Rationale: Visual inspection alone can be misleading. A quantitative measurement of the clear supernatant from the first vial containing undissolved solid provides the most accurate measure of solubility.

-

Procedure: a. Allow the vial with excess solid to sit undisturbed for 1-2 hours for the solid to settle. b. Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL). c. Dilute this aliquot with a known volume of the pure solvent in a volumetric flask to bring the concentration into the linear range of the analytical instrument. d. Prepare a series of calibration standards of this compound in the same solvent. e. Analyze the standards and the diluted sample by GC or HPLC. f. Determine the concentration of the diluted sample from the calibration curve and back-calculate the concentration of the original saturated solution.

-

-

Data Reporting:

-

Express solubility in standard units: mg/mL, g/100 g solvent, and mol/L.

-

Always report the temperature at which the measurement was made.

-

Factors Influencing Solubility Measurements

-

Temperature: The dissolution of most solids is an endothermic process; therefore, solubility typically increases with temperature.[8] All reported solubility data must be accompanied by the temperature of measurement.

-

Purity of Compound and Solvent: Impurities can significantly alter the measured solubility. Using high-purity materials is critical for obtaining accurate data.[3][7]

-

Equilibrium Time: Solubility is an equilibrium property. Insufficient equilibration time will lead to an underestimation of the true solubility.

Conclusion

This compound is a molecule of significant interest with a nuanced solubility profile governed by its amphiphilic nature. While direct quantitative data in the public domain is scarce, a robust predictive framework can be established based on its molecular structure. It exhibits high predicted solubility in polar aprotic and specialty resist solvents, moderate solubility in polar protic solvents, and poor solubility in non-polar media. For researchers requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable and self-validating method to determine solubility in any organic solvent of interest. This foundational knowledge is critical for the effective formulation, purification, and application of this compound in scientific and industrial settings.

References

- Morpholine (CAS: 110-91-8)

- Ester Solubility and Prepar

- This compound: sc-211883. Santa Cruz Biotechnology.

- SAFETY DATA SHEET - Methyl 4-morpholineacet

- Methyl morpholine-4-acet

- SAFETY DATA SHEET - Methyl 4-morpholineacet

- IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. (2010). AIP Publishing.

- METHYL N-MORPHOLINOACETATE - Safety D

- Morpholine.

- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.

- SAFETY DATA SHEET - Methyl 4-morpholineacet

- Solubility of Organic Compounds. (2023). Carleton University.

- EXPERIMENT 1 DETERMIN

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience.

- ESTERS WITH WATER PART I: ESTERS 2-C TO 6-C.

- Basic compound and method for producing the same. (2007).

- Morpholine. Wikipedia.

- POSITIVE RESIST COMPOSITION AND PATTERNING PROCESS. (2009).

- Sulfonium salt, acid generator, resist composition, photomask blank, and patterning process. (2013).

- Methyl 4-hydroxyphenylacet

Sources

- 1. JP3936553B2 - Basic compound and method for producing the same - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. fishersci.ie [fishersci.ie]

- 4. polybluechem.com [polybluechem.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. fishersci.com [fishersci.com]

- 8. ascendiacdmo.com [ascendiacdmo.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl Morpholinoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Thermal Hazard Assessment in Pharmaceutical Development

Methyl Morpholinoacetate, a morpholine derivative, represents a class of compounds with broad applications in organic synthesis and as intermediates in the pharmaceutical industry.[1][2] The thermal stability of such intermediates is a cornerstone of process safety, directly impacting safe storage, handling, and the design of manufacturing processes. A thorough understanding of a compound's response to thermal stress is not merely a regulatory formality but a scientific necessity to prevent runaway reactions, which can have catastrophic consequences. This guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of this compound, synthesizing established analytical techniques with predictive chemical principles. While specific experimental data for this compound is not publicly available, this document will serve as a detailed roadmap for its investigation.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is the first step in any stability assessment.

| Property | Value | Source |

| CAS Number | 35855-10-8 | [1][2] |

| Molecular Formula | C₇H₁₃NO₃ | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Appearance | Clear Colourless to Yellow Liquid | [1] |

| Boiling Point | 77 °C @ 2 Torr | [1] |

| Density | 1.089 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.89 ± 0.10 (Predicted) | [1] |

Part 1: Strategic Approach to Thermal Stability Evaluation

The investigation into the thermal stability of this compound should be a multi-tiered approach, beginning with screening techniques and progressing to more sophisticated adiabatic calorimetry for a comprehensive risk profile.

Workflow for Thermal Hazard Assessment

Caption: A phased approach to thermal stability analysis.

Differential Scanning Calorimetry (DSC): The First Look at Thermal Events

DSC is an indispensable tool for rapidly screening the thermal behavior of a substance by measuring the heat flow into or out of a sample as a function of temperature.[3][4][5]

-

Causality behind the choice: DSC provides a quick and sensitive method to detect exothermic (heat-releasing) and endothermic (heat-absorbing) events. For this compound, this would reveal the onset temperature of decomposition, melting point, and any polymorphic transitions. The magnitude of the exotherm can give a preliminary indication of the energy release potential.

-

Self-Validating Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel pan (to contain any pressure generated).

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate at a sub-ambient temperature (e.g., 0°C).

-

Ramp the temperature at a constant rate (e.g., 5, 10, and 20 °C/min) to a final temperature well above any suspected decomposition (e.g., 400°C). Running at multiple heating rates can provide kinetic information.

-

Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis:

-

Identify endothermic peaks (melting) and exothermic peaks (decomposition).

-

Determine the onset temperature of the decomposition exotherm. This is a critical parameter for defining the maximum safe operating temperature.

-

Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔHd).

-

-

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition and volatilization.[4][6][7]

-

Causality behind the choice: TGA complements DSC by showing the temperature at which the sample begins to lose mass, which is indicative of decomposition into volatile products. For this compound, this will help to distinguish between simple evaporation and thermal decomposition.

-

Self-Validating Protocol:

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate at ambient temperature.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 600°C) under a continuous nitrogen purge.

-

-

Data Analysis:

-

Generate a plot of mass vs. temperature.

-

Determine the onset temperature of mass loss.

-

Quantify the percentage of mass lost at different temperature stages, which can indicate a multi-step decomposition process.

-

-

Part 2: Advanced Calorimetry for Process Safety

While DSC and TGA are excellent screening tools, they do not fully replicate the "worst-case" scenario of a large-scale process where heat cannot easily dissipate. Adiabatic calorimetry is essential for this.

Accelerating Rate Calorimetry (ARC): Simulating a Runaway Reaction

The ARC is a highly sensitive instrument that mimics adiabatic conditions, where all heat generated by a reaction is retained by the sample.[8][9][10][11] This allows for the precise determination of time-temperature-pressure relationships during a thermal runaway.[9][11]

-

Causality behind the choice: ARC provides critical data for process safety design, including the temperature of no return, the time to maximum rate, and the pressure generated.[9] This information is vital for designing emergency relief systems and defining safe operating and storage conditions.[9]

-

Self-Validating Protocol:

-

Sample Preparation: A known mass of this compound (typically 1-6 g) is loaded into a spherical, high-pressure-resistant sample bomb (e.g., made of stainless steel or Hastelloy to prevent catalytic effects).[10]

-

Instrument Setup: The bomb, equipped with a pressure transducer and a thermocouple, is placed in the ARC calorimeter.

-

Heat-Wait-Search (HWS) Mode:

-

Exotherm Detection and Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters match the sample temperature, creating an adiabatic environment. The temperature and pressure of the sample are then tracked as the reaction self-accelerates.

-

Data Analysis:

-

Plot temperature and pressure as a function of time.

-

Determine the onset temperature of the self-accelerating reaction.

-

Calculate the adiabatic temperature rise (ΔTad).

-

Determine the time to maximum rate (TMR).

-

Characterize the pressure generation rate.

-

-

Anticipated Thermal Data for this compound

While no specific data exists, we can hypothesize the expected results based on the behavior of morpholine and acetate esters.

| Parameter | Expected Observation | Rationale |

| DSC Onset (Tonset) | 150 - 250 °C | Morpholine itself begins to degrade around 135°C.[12] The ester group may slightly alter this stability. |

| TGA Mass Loss | Multi-stage decomposition | Initial loss may correspond to the acetate group, followed by the fragmentation of the morpholine ring at higher temperatures. |

| ARC Self-Heating Rate | Likely to exhibit a self-accelerating decomposition | The presence of the nitrogen and oxygen heteroatoms in the morpholine ring can contribute to complex decomposition pathways.[13] |

| Pressure Generation | Significant | Decomposition of organic molecules often produces non-condensable gases like CO, CO₂, and nitrogen oxides.[14][15][16] |

Part 3: Unraveling Decomposition Pathways

Understanding what a molecule breaks down into is as important as knowing when it breaks down. The decomposition products can be toxic, corrosive, or catalytically active, further accelerating the decomposition.

Postulated Decomposition Mechanisms

The structure of this compound suggests several potential decomposition pathways. The presence of the morpholine ring and the methyl ester group are key.

Caption: Potential thermal decomposition routes for this compound.

-

Pathway A: Ester Group Decomposition: Esters can undergo thermal decomposition through several mechanisms. In the presence of trace water, hydrolysis to morpholinoacetic acid and methanol is possible. Under anhydrous pyrolysis conditions, a more complex fragmentation can occur, potentially leading to the elimination of ketene or decarboxylation. Studies on methyl acetate have shown that it can decompose to acetic acid and methanol, which can then further decompose to CO and CO₂.[17]

-

Pathway B: Morpholine Ring Cleavage: The morpholine ring itself is subject to thermal decomposition. Studies on morpholine have shown that it can break down into smaller molecules like ethenol and ethenamine through intramolecular hydrogen shifts.[13] The presence of the N-substituent in this compound will influence the specific fragmentation pattern. The decomposition of morpholine is known to produce toxic fumes, including carbon monoxide and nitrogen oxides.[14][15][16]

Analytical Techniques for Product Identification

To confirm these postulated pathways, the gaseous byproducts of decomposition must be analyzed.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[18][19] A small sample of this compound would be rapidly heated to a specific decomposition temperature in the pyrolyzer, and the resulting fragments are separated by GC and identified by their mass spectra.

-

TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR): This hyphenated technique provides real-time analysis of the gaseous products evolved during the TGA experiment. As the sample is heated and loses mass, the off-gases are directed into an FTIR gas cell, allowing for the identification of functional groups (e.g., C=O for CO and CO₂, N-H for ammonia or amines, O-H for water).

Conclusion and Recommendations

A comprehensive evaluation of the thermal stability of this compound is paramount for its safe use in research and manufacturing. The experimental framework outlined in this guide, progressing from screening techniques like DSC and TGA to advanced adiabatic calorimetry with ARC, provides a robust methodology for characterizing its thermal hazards.

Key Recommendations:

-

Establish a Maximum Safe Operating Temperature: Based on the DSC and ARC onset temperatures, a maximum operating temperature should be established, incorporating a suitable safety margin.

-

Characterize Gaseous Byproducts: A thorough analysis of the decomposition products is essential to understand potential toxicity and corrosivity hazards.

-

Consider Process-Specific Conditions: The thermal stability of this compound may be influenced by the presence of catalysts, impurities, or other reagents in a specific chemical process. Compatibility studies using ARC are highly recommended.

By following this structured, scientifically-grounded approach, researchers and drug development professionals can ensure the safe handling and use of this compound, mitigating the risks of thermal runaway incidents and ensuring the integrity of their chemical processes.

References

A consolidated list of all sources cited in this guide.

-

Hazardous substance assessment – Morpholine. (2019). Canada.ca. Retrieved from [Link]

-

Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. Retrieved from [Link]

-

Accelerating Rate Calorimeter (ARC). (n.d.). Belmont Scientific. Retrieved from [Link]

-

Morpholine (HSG 92, 1995). (n.d.). Inchem.org. Retrieved from [Link]

-

Safety Data Sheet Morpholine. (2022, October 1). Redox. Retrieved from [Link]

-

Thermogravimetric analysis (TGA) plots of the synthesized click stationary phases. (n.d.). ResearchGate. Retrieved from [Link]

-

El-Nahas, A. M., et al. (2012). A mechanistic and kinetic study on the decomposition of morpholine. PubMed. Retrieved from [Link]

-

Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center. Retrieved from [Link]

-

Accelerating Rate Calorimeter 305 (ARC®). (n.d.). TRACOMME AG. Retrieved from [Link]

-

Morpholine - SAFETY DATA SHEET. (2022, April 16). Penta chemicals. Retrieved from [Link]

-

Accelerating Rate Calorimeter (ARC) Testing. (n.d.). Sigma-HSE. Retrieved from [Link]

-

Worzakowska, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Retrieved from [Link]

-

Differential scanning calorimetry (DSC) curves for cellulose acetate.... (n.d.). ResearchGate. Retrieved from [Link]

-

Rosenau, T., et al. (n.d.). Autocatalytic Decomposition of N-Methylmorpholine N-Oxide Induced by Mannich Intermediates. ACS Publications. Retrieved from [Link]

- Lattuati-Derieux, A., et al. (2010). Application of chemical and thermal analysis methods for studying cellulose ester plastics. Accounts of Chemical Research.

- Application of Chemical and Thermal Analysis Methods for Studying Cellulose Ester Plastics. (n.d.). caraa.

-

Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol. (n.d.). ResearchGate. Retrieved from [Link]

-

DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. (n.d.). TA Instruments. Retrieved from [Link]

-

Thermal decomposition of nitrate esters. (n.d.). The Journal of Physical Chemistry. Retrieved from [Link]

-

A Polycyclic Side-Chain Filtration Reducer for Water-Based Drilling Fluids: Experimental Evaluation and Artificial Neural Network–Based Apparent Viscosity Prediction. (2022, January 7). OnePetro. Retrieved from [Link]

- Isothermal and dynamic thermogravimetric analysis of choline chloride-based deep eutectic solvents. (n.d.).

-

Modulated Thermogravimetric Analysis:A new approach for obtaining kinetic parameter, TA-237. (n.d.). TA Instruments. Retrieved from [Link]

-

Differential scanning calorimetry (DSC) curves of cellulose acetate butyrate (CAB) as-spun fibers with various spinning draw ratios. (n.d.). ResearchGate. Retrieved from [Link]

-

Ruiz-Sánchez, A. J., et al. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. Retrieved from [Link]

-

A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). (2024, August 8). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from [Link]

-

Superior thermal stability and fast crystallization behavior of a novel, biodegradable α-methylated bacterial polyester. (n.d.). ResearchGate. Retrieved from [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (n.d.). MDPI. Retrieved from [Link]

- Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. (1995, January 5).

-

Synthesis of methyl-azetidines 8g and 35g and methyl-morpholines 45g–48g. (n.d.). ResearchGate. Retrieved from [Link]

-

Spontaneous Decomposition of an Extraordinarily Twisted and Trans‐Bent Fully‐Phosphanyl‐Substituted Digermene to an Unusual GeI Cluster. (n.d.). NIH. Retrieved from [Link]

-

(PDF) Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. (2016, October 16). ResearchGate. Retrieved from [Link]

- Thermal Stability and Decomposition Pathways in Vol

-

Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. (2018, October 28). ResearchGate. Retrieved from [Link]

-

Methyl acetate: by-product in the terephthalic acid production process. Mechanisms and rates of formation and decomposition in oxidation. (1985, August 5). ResearchGate. Retrieved from [Link]

-

Understanding thermal and organic solvent stability of thermoalkalophilic lipases: insights from computational predictions and experiments. (2020, May 8). PubMed. Retrieved from [Link]

Sources

- 1. METHYL N-MORPHOLINOACETATE CAS#: 35855-10-8 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iajps.com [iajps.com]

- 5. mdpi.com [mdpi.com]

- 6. docta.ucm.es [docta.ucm.es]

- 7. tainstruments.com [tainstruments.com]

- 8. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 9. belmontscientific.com [belmontscientific.com]

- 10. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 11. sigma-hse.com [sigma-hse.com]

- 12. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]

- 13. A mechanistic and kinetic study on the decomposition of morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. redox.com [redox.com]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. researchgate.net [researchgate.net]

- 18. Application of chemical and thermal analysis methods for studying cellulose ester plastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. caraa.fr [caraa.fr]

Methyl Morpholinoacetate: A Comprehensive Guide to Purity and Characterization

An In-Depth Technical Guide

Foreword: The Analytical Imperative for a Versatile Building Block

Methyl Morpholinoacetate (CAS: 35855-10-8), also known as Methyl 2-morpholin-4-ylacetate, is a versatile heterocyclic compound whose utility in organic synthesis and pharmaceutical development is significant.[1][2] Its structure, combining a morpholine ring with a methyl ester moiety, makes it a valuable intermediate. As with any high-value chemical intermediate, particularly in the context of drug development, the unambiguous confirmation of its identity and the rigorous assessment of its purity are not mere procedural formalities; they are foundational to ensuring the safety, efficacy, and reproducibility of the final product.

This guide provides a holistic analytical framework for researchers and quality control professionals. We move beyond simple protocol recitation to explore the underlying scientific rationale for method selection, data interpretation, and the establishment of a self-validating analytical workflow. Our approach is built on the principle that a comprehensive characterization strategy, integrating chromatographic and spectroscopic techniques, is essential for a complete understanding of the material's quality.

Section 1: The Purity Profile of this compound

The purity of this compound is dictated by the potential presence of residual starting materials, by-products from its synthesis, and subsequent degradation products. A typical synthesis involves the reaction of morpholine with a methyl haloacetate (e.g., methyl chloroacetate).

Potential Process-Related Impurities:

-

Morpholine: Unreacted starting material.

-

Methyl Chloroacetate/Bromoacetate: Unreacted alkylating agent.

-

N,N'-bis(carboxymethyl)morpholinium salts: Products of over-alkylation.

-

Residual Solvents: Acetonitrile, Toluene, etc., used during reaction or workup.

Potential Degradation Products:

-

Morpholinoacetic Acid: Formed via hydrolysis of the methyl ester. This is a critical impurity to monitor, as its presence can indicate improper storage conditions (exposure to moisture or pH extremes).

Understanding this impurity landscape is the first step in designing a robust analytical strategy. The goal is not just to quantify the main component but to detect, identify, and quantify all significant impurities.

Section 2: Chromatographic Methods for Purity Assessment

Chromatography is the cornerstone of purity analysis, offering the high-resolution separation required to distinguish the analyte from closely related impurities. The choice between gas and liquid chromatography is primarily driven by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for purity analysis due to its high resolution and sensitivity.[3] For this compound, a reversed-phase method is typically employed. A significant challenge is the molecule's lack of a strong UV chromophore, which can necessitate derivatization for sensitive UV detection or the use of more universal detectors.

Expert Insight: While UV detection at low wavelengths (200-210 nm) is possible, it is often non-specific and prone to interference from solvents and other impurities. For accurate, validated assays, derivatization with an agent like 1-Naphthyl isothiocyanate can be employed to attach a highly UV-active moiety.[4][5] Alternatively, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can provide near-universal response for non-volatile analytes without the need for derivatization.

Table 1: Typical RP-HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Chromatograph | HPLC with UV/Vis or PDA Detector | PDA allows for peak purity assessment and identification of co-eluting impurities. |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for non-polar to moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and resolution for amine-containing compounds. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution ensures that both polar (e.g., Morpholinoacetic acid) and non-polar impurities are eluted and resolved. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | 205 nm or CAD/ELSD | Low UV wavelength for underivatized compound; CAD/ELSD for universal detection. |

| Injection Vol. | 10 µL | Standard volume to avoid column overload. |

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile to create a stock solution of 1.0 mg/mL. Prepare working standards by serial dilution.

-

Sample Preparation: Prepare the sample to be tested at a concentration of 1.0 mg/mL in the same diluent.

-

System Suitability: Inject a working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Analysis: Inject the blank (diluent), standard, and sample solutions.

-

Calculation: Calculate the purity by area normalization, assuming all impurities have a similar response factor, or by using a reference standard for quantitative determination.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds.[6] this compound, with a boiling point of 77 °C at 2 Torr, is amenable to GC analysis.[2] This method is particularly effective for detecting volatile impurities like residual solvents.

Expert Insight: The amine functionality in the morpholine ring can cause peak tailing on standard GC columns. To mitigate this, a column with a base-deactivated stationary phase is recommended. A flame ionization detector (FID) provides excellent sensitivity for organic compounds. For unambiguous peak identification, coupling the GC to a mass spectrometer (GC-MS) is the gold standard.[7][8]

Table 2: Typical GC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Chromatograph | Gas Chromatograph with FID or MS Detector | FID for general-purpose quantitation; MS for positive identification. |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity, robust column suitable for a wide range of analytes. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature ramp effectively separates compounds with different boiling points. |

| Detector Temp. | 280 °C (FID) | Prevents condensation of the analyte post-separation. |

| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., Dichloromethane) to a final concentration of ~10 mg/mL.

-

Standard Preparation: Prepare a standard containing this compound and known potential impurities/solvents at appropriate concentrations.

-

Analysis: Inject 1 µL of the sample into the GC.

-

Data Interpretation: Identify peaks by comparing their retention times to the standard. Quantify using an internal or external standard method. For GC-MS, confirm peak identity by matching the mass spectrum with a reference library.

Section 3: Spectroscopic Methods for Structural Confirmation

While chromatography determines purity, spectroscopy confirms identity. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides an unambiguous structural fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[9]

Expert Insight: The ¹H NMR spectrum of this compound is highly informative and relatively simple to interpret. The presence of three distinct signal regions corresponding to the methyl ester, the morpholine ring protons, and the alpha-methylene protons provides a clear signature. For complete structural confirmation, a ¹³C NMR spectrum is essential, as it confirms the number of unique carbon environments.[10]

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~3.71 | Singlet | 3H | -OCH₃ |

| H-b | ~3.65 | Triplet | 4H | -O-CH₂ -CH₂-N- |

| H-c | ~3.25 | Singlet | 2H | -N-CH₂ -COO- |

| H-d | ~2.50 | Triplet | 4H | -O-CH₂-CH₂ -N- |

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~171.0 | C =O |

| C-2 | ~66.8 | -O-C H₂- |

| C-3 | ~58.5 | -N-C H₂-COO- |

| C-4 | ~53.6 | -N-C H₂- |

| C-5 | ~51.7 | -OC H₃ |

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[9][11]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). Proton-decoupled ¹³C spectra are standard.[9]

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

-

Interpretation: Compare the observed chemical shifts, multiplicities, and integrations with the expected values to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.[12] It is often coupled with a chromatographic inlet (GC-MS or LC-MS).

Expert Insight: For this compound, Electron Ionization (EI), typically used in GC-MS, will yield the molecular ion (M⁺) and a rich fragmentation pattern useful for structural confirmation. Electrospray Ionization (ESI), common in LC-MS, will typically show the protonated molecule ([M+H]⁺) at m/z 160.19.

Expected Fragmentation Pattern (EI):

-

m/z 159: Molecular Ion (M⁺)

-

m/z 128: Loss of methoxy group (-OCH₃)

-

m/z 100: Loss of carbomethoxy group (-COOCH₃)

-

m/z 86: Morpholine fragment

-

m/z 57: C₄H₇N⁺ fragment from ring cleavage

Section 4: Integrated Analytical Workflow

No single technique can provide a complete picture. True analytical rigor comes from an integrated workflow where the strengths of each method are combined to create a self-validating system. The diagram below illustrates a logical workflow for the comprehensive characterization of a new batch of this compound.

Caption: Integrated workflow for purity and identity of this compound.

Section 5: Conclusion

The characterization of this compound is a multi-faceted process that demands a carefully designed and executed analytical strategy. By integrating high-resolution chromatographic techniques like HPLC and GC for purity assessment with powerful spectroscopic tools like NMR and MS for structural confirmation, researchers and drug development professionals can build a comprehensive and reliable quality profile. This guide provides the foundational methods and expert rationale necessary to establish a robust, self-validating system, ensuring that this critical building block meets the stringent quality standards required for its intended application.

References

-

ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

-

ASTM. (1990). Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography. Retrieved from [Link]

-

Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6). Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]

-

PubChem. (n.d.). Methyl morpholine-4-acetate hydrochloride. Retrieved from [Link]

-

Analytice. (n.d.). Laboratory analysis of morpholine (CAS: 110-91-8). Retrieved from [Link]

-

PubMed. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks. Retrieved from [Link]

-

MDPI. (2022). An Efficient Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry Method for the Analysis of Methyl Farnesoate Released in Growth Medium by Daphnia pulex. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

-

PubMed. (n.d.). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. METHYL N-MORPHOLINOACETATE CAS#: 35855-10-8 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography [store.astm.org]

- 7. mdpi.com [mdpi.com]

- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical & Computational Guide to the Electronic Structure of Methyl Morpholinoacetate

Abstract